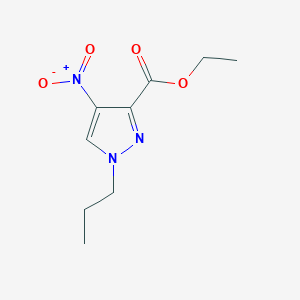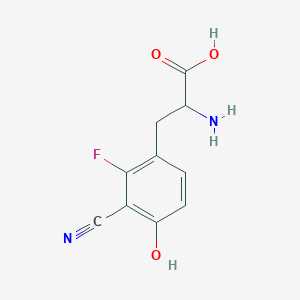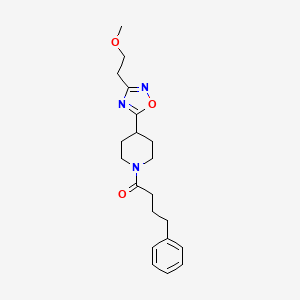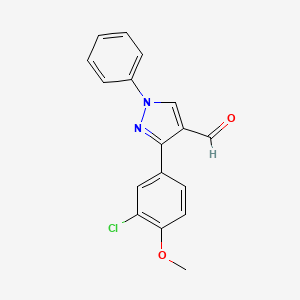![molecular formula C18H25N3O2 B2599770 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2320817-33-0](/img/structure/B2599770.png)
3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine ring attached to a cyclohexene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps:
Formation of the Cyclohexene Moiety:
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The cyclohexene and piperidine moieties are coupled using reagents such as carbodiimides or other coupling agents.
Methoxy Substitution: The methoxy group is introduced via nucleophilic substitution reactions.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the cyclohexene moiety to cyclohexane, or reduce the pyridazine ring to a dihydropyridazine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate for ketone formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Epoxides: From oxidation of the cyclohexene moiety.
Cyclohexane Derivatives: From reduction of the cyclohexene moiety.
Substituted Pyridazines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Shares the cyclohexene moiety but lacks the piperidine and pyridazine rings.
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine: Similar structure but with an amine group instead of the methoxy group.
Methyl cyclohex-3-ene-1-carboxylate: Similar cyclohexene structure but with a different functional group.
Uniqueness
3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its combination of a pyridazine ring, a piperidine ring, and a cyclohexene moiety. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-7-8-17(20-19-14)23-13-15-9-11-21(12-10-15)18(22)16-5-3-2-4-6-16/h2-3,7-8,15-16H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQIIELQEWHQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2599688.png)
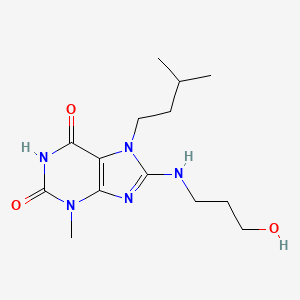
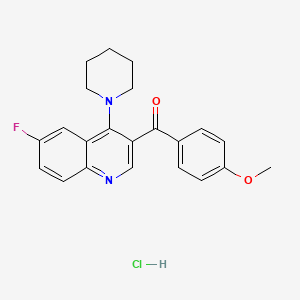
![N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2599691.png)
![1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2599694.png)
![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
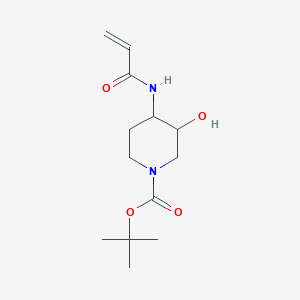
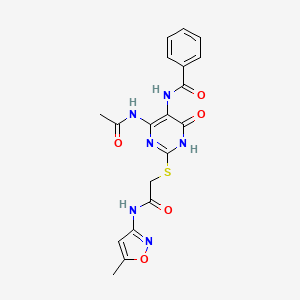
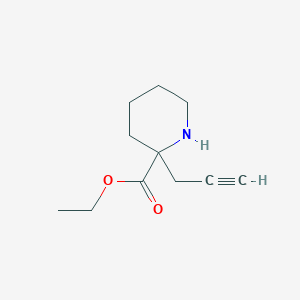
![N'-(3-methoxyphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2599701.png)
